Cas no 23674-85-3 (6a,9a-Difluoroprednisolone 17-Acetate)

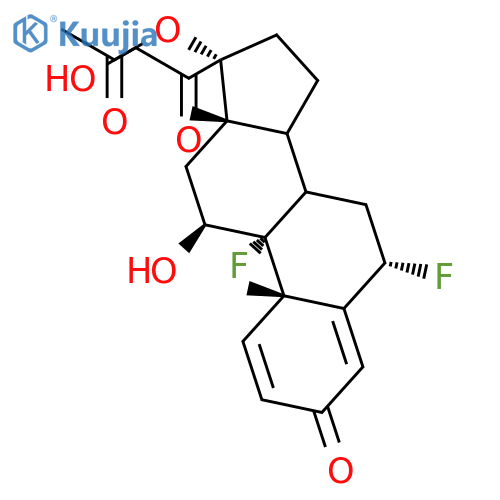

23674-85-3 structure

商品名:6a,9a-Difluoroprednisolone 17-Acetate

6a,9a-Difluoroprednisolone 17-Acetate 化学的及び物理的性質

名前と識別子

-

- 6α,?9α-?Difluoroprednisolone 17-Acetate

- 6α,9α-Difluoroprednisolone 17-Acetate

- 6α,9α-Difluoroprednisolone 17-Acetate

- 23674-85-3

- A)-

- 6alpha,9alpha-Difluoroprednisolone 17-Acetate

- A,11

- [(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate

- Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-6,9-difluoro-11,21-dihydroxy-, (6

- 6a,9a-Difluoroprednisolone 17-Acetate

-

- インチ: InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18?,20-,21-,22-,23?/m0/s1

- InChIKey: FUMLBBSUGDKFDL-IGTSIVQNSA-N

- ほほえんだ: CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO

計算された属性

- せいみつぶんしりょう: 438.18539493g/mol

- どういたいしつりょう: 438.18539493g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 914

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 101Ų

6a,9a-Difluoroprednisolone 17-Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D446295-100mg |

6a,9a-Difluoroprednisolone 17-Acetate |

23674-85-3 | 100mg |

$ 1777.00 | 2023-09-07 | ||

| TRC | D446295-10mg |

6a,9a-Difluoroprednisolone 17-Acetate |

23674-85-3 | 10mg |

$ 234.00 | 2023-09-07 |

6a,9a-Difluoroprednisolone 17-Acetate 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

23674-85-3 (6a,9a-Difluoroprednisolone 17-Acetate) 関連製品

- 338-98-7(Isoflupredone acetate)

- 67-78-7(Triamcinolone 16,21-Diacetate)

- 23674-86-4(Difluprednate)

- 59198-70-8(Diflucortolone valerate)

- 2002-29-1(Flumethasone 21-pivalate)

- 3801-06-7(Fluorometholone acetate)

- 1177-87-3(Dexamethasone acetate)

- 2152-44-5(Betamethasone valerate)

- 2823-42-9(Flumethasone Acetate)

- 987-24-6(betamethasone 21-acetate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬